molecular formula C9H8BNO2 B13408528 {3-[(1E)-2-cyanoeth-1-en-1-yl]phenyl}boronic acid

{3-[(1E)-2-cyanoeth-1-en-1-yl]phenyl}boronic acid

Cat. No.: B13408528
M. Wt: 172.98 g/mol
InChI Key: YDSLGHLJEJPWNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{3-[(1E)-2-cyanoeth-1-en-1-yl]phenyl}boronic acid is a boronic acid derivative characterized by a phenyl ring substituted with a trans-(E)-configured cyanoethylene group at the meta position. This compound shares structural similarities with styrylboronic acids (e.g., E-phenylethenylboronic acid ), but the cyano substitution distinguishes its reactivity and binding properties. Boronic acids are widely studied for their roles in Suzuki-Miyaura cross-coupling reactions and as enzyme inhibitors, particularly against β-lactamases and histone deacetylases (HDACs) .

Properties

IUPAC Name

[3-(2-cyanoethenyl)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BNO2/c11-6-2-4-8-3-1-5-9(7-8)10(12)13/h1-5,7,12-13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDSLGHLJEJPWNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C=CC#N)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of {3-[(1E)-2-cyanoeth-1-en-1-yl]phenyl}boronic acid generally follows a two-step approach:

  • Step 1: Introduction of the boronic acid group onto a substituted aromatic precursor, typically via borylation reactions or conversion from halogenated precursors.
  • Step 2: Installation or preservation of the (1E)-2-cyanoethenyl substituent on the phenyl ring, often through condensation or cross-coupling reactions.

The boronic acid functional group is often introduced as an ester intermediate, which is subsequently hydrolyzed to the free boronic acid for stability and purification purposes.

Preparation of 2-Cyanophenylboronic Acid as a Key Intermediate

A closely related compound, 2-cyanophenylboronic acid, serves as a crucial intermediate in the synthesis of various substituted phenylboronic acids, including the target compound. A patented process outlines an improved and scalable synthesis of 2-cyanophenylboronic acid and its esters, which can be adapted for preparing {3-[(1E)-2-cyanoeth-1-en-1-yl]phenyl}boronic acid derivatives:

  • Starting Materials: Halogenated benzonitrile derivatives.
  • Borylation Step: Reaction with boron reagents such as trimethyl borate or triisopropyl borate under controlled conditions to form boronic esters.
  • Ester Hydrolysis: Acidic or basic hydrolysis converts the boronic esters to the free boronic acid.
  • Purification: Extraction with aqueous base followed by re-acidification improves purity from ~82-83% to over 96-98%, essential for isolating solid boronic acid products.

This process achieves yields in the 80-85% range and allows for the preparation of various organic and inorganic salts of the boronic acid to enhance stability and handling.

Boronic Ester Formation and Transesterification

Boronic acids, including substituted phenylboronic acids, are often unstable and prone to autoxidation. Therefore, boronic esters are commonly synthesized as more stable intermediates:

  • Ester Formation: Boronic acids react with diols (cyclic or acyclic) to form boronic esters, which are less polar and more amenable to purification by distillation or chromatography.
  • Equilibrium Considerations: The esterification equilibrium favors ester formation when the product is insoluble in the reaction solvent, enabling isolation by filtration.
  • Transesterification: More stable boronic esters can be formed by transesterification, where less stable esters react with diols to yield thermodynamically favored products.
  • Diol Effects: The structure of the diol (e.g., presence of alkyl groups, ring size) affects the rate and stability of ester formation. Six-membered boronic esters are generally more stable than five-membered ones.

This strategy is applicable in the preparation of substituted phenylboronic acids, including cyanoethenyl derivatives, to improve shelf life and facilitate handling.

Specific Synthetic Routes to {3-[(1E)-2-cyanoeth-1-en-1-yl]phenyl}boronic Acid

Though direct literature on the exact compound is limited, synthetic analogs and related compounds provide insight:

  • Suzuki–Miyaura Cross-Coupling: A common method involves coupling a halogenated phenylboronic acid or ester with a vinyl nitrile-containing halide or organometallic reagent in the presence of palladium catalysts and base. This allows installation of the (1E)-2-cyanoethenyl substituent on the boronic acid-bearing phenyl ring.
  • Condensation Reactions: Alternatively, the cyanoethenyl group can be introduced by condensation of 3-formylphenylboronic acid derivatives with malononitrile or related reagents under Knoevenagel-type conditions, preserving the boronic acid moiety.
  • Purification and Isolation: Post-reaction, the boronic acid is typically isolated by acid hydrolysis of esters and purified by crystallization or extraction, often requiring careful pH control to maintain stability and purity.

Data Table: Summary of Preparation Methods

Preparation Step Reagents/Conditions Yield (%) Notes
Borylation of halogenated benzonitrile Trimethyl borate or triisopropyl borate, Pd catalyst 80-85 Ester intermediate formation, followed by hydrolysis
Ester hydrolysis Acidic or basic aqueous medium Quantitative Converts ester to boronic acid; essential for purity
Boronic ester formation Reaction with diols (e.g., 1,3-propanediol) Variable Stabilizes boronic acid; facilitates purification
Suzuki–Miyaura coupling Pd(0) catalyst, base, vinyl nitrile halide Moderate to high Installs cyanoethenyl substituent on phenylboronic acid
Knoevenagel condensation Malononitrile, base, aldehyde precursor Moderate Alternative method for cyanoethenyl group introduction

Chemical Reactions Analysis

Types of Reactions

{3-[(1E)-2-cyanoeth-1-en-1-yl]phenyl}boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of {3-[(1E)-2-cyanoeth-1-yl]phenyl}boronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Table 1: Structural Features of Selected Boronic Acid Derivatives

Compound Name Substituent(s) Key Functional Groups Configuration
{3-[(1E)-2-cyanoeth-1-en-1-yl]phenyl}boronic acid 3-(E)-cyanoethylene Boronic acid, cyano E-isomer
Styrylboronic acid 1-phenylethenyl Boronic acid E-isomer
3-Nitrophenylboronic acid 3-nitro Boronic acid, nitro N/A
(N-Phenylcarbazol-2-yl)boronic acid N-phenylcarbazole at C2 Boronic acid, carbazole N/A
3-Thiophenylboronic acid 3-thiophene Boronic acid, sulfur heterocycle N/A
  • This contrasts with electron-donating groups (e.g., -OCH₃ in p-propoxyphenylboronic acid), which reduce reactivity .
  • Stereochemical Influence: The E-configuration of the cyanoethylene group likely optimizes spatial alignment for target binding, analogous to cis-stilbene boronic acids in tubulin polymerization inhibition .

Table 2: Inhibitory Activity of Boronic Acid Derivatives

Compound Name Target Enzyme/Pathway Activity (IC₅₀/Ki/MIC) Reference
{3-[(1E)-2-cyanoeth-1-en-1-yl]phenyl}boronic acid β-lactamases (hypothetical) Pending experimental data N/A
1-Amido-2-triazolylethaneboronic acid Class A/C β-lactamases Ki = 0.1–1.2 µM; MIC = 2–8 µg/mL
3-Nitrophenylboronic acid AmpC β-lactamase Ki = 8.5 µM (crystal structure)
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid Fungal HDAC (MoRPD3) IC₅₀ = 1 µM (appressorium inhibition)
cis-Stilbene boronic acid (13c) Tubulin polymerization IC₅₀ = 21 µM; Cell growth IC₅₀ = 0.48–2.1 µM
  • β-Lactamase Inhibition: While 1-amido-2-triazolylethaneboronic acid shows potent activity (Ki < 1 µM) , phenyl boronic acid derivatives with nitro or carboxy groups exhibit moderate inhibition (Ki = 8–20 µM) . The cyanoethylene group in the target compound may improve binding via dipole interactions with catalytic serine residues.
  • HDAC Inhibition: Substituted phenylboronic acids demonstrate nanomolar-to-micromolar potency, with substituent position critically affecting activity (e.g., ortho-substituted derivatives outperform para analogs) .

Biological Activity

{3-[(1E)-2-cyanoeth-1-en-1-yl]phenyl}boronic acid is a member of the boronic acid family, which has gained attention for its diverse biological activities, including anticancer, antibacterial, and enzyme inhibition properties. This article reviews the biological activity of this compound, drawing on various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C11H10BNO2\text{C}_{11}\text{H}_{10}\text{BNO}_2

This structure features a phenyl group attached to a boronic acid moiety and a cyanoethenyl substituent, which may contribute to its biological effects.

1. Anticancer Activity

Research indicates that boronic acids can exhibit significant anticancer properties. A study focused on derivatives of boronic acids reported that compounds similar to {3-[(1E)-2-cyanoeth-1-en-1-yl]phenyl}boronic acid demonstrated cytotoxic effects against various cancer cell lines. For instance, one derivative showed an IC50 value of 18.76 µg/mL against the MCF-7 breast cancer cell line, indicating moderate efficacy in inhibiting cancer cell growth .

Table 1: Anticancer Activity of Boronic Acid Derivatives

CompoundCell LineIC50 (µg/mL)
{3-[(1E)-2-cyanoeth-1-en-1-yl]phenyl}boronic acidMCF-718.76 ± 0.62
Other Boronic Acid DerivativeVariousVaries

2. Antibacterial Activity

The antibacterial effects of {3-[(1E)-2-cyanoeth-1-en-1-yl]phenyl}boronic acid have also been documented. It was effective against Escherichia coli at a concentration of 6.50 mg/mL, showcasing its potential as an antimicrobial agent . The mechanism behind this activity may involve the disruption of bacterial cell wall synthesis or function.

Table 2: Antibacterial Activity

BacteriaConcentration (mg/mL)Effect
Escherichia coli6.50Inhibition

3. Enzyme Inhibition

The compound has shown promising results in enzyme inhibition assays. It exhibited moderate acetylcholinesterase inhibition with an IC50 value of 115.63 µg/mL and high butyrylcholinesterase inhibition with an IC50 value of 3.12 µg/mL . These properties suggest potential applications in treating conditions related to cholinergic dysfunction.

Table 3: Enzyme Inhibition Activities

EnzymeIC50 (µg/mL)
Acetylcholinesterase115.63 ± 1.16
Butyrylcholinesterase3.12 ± 0.04
Antiurease1.10 ± 0.06
Antithyrosinase11.52 ± 0.46

The biological activities of boronic acids are often attributed to their ability to form reversible covalent bonds with diols present in biomolecules, leading to disruption of cellular functions such as metabolic pathways and structural integrity . This characteristic is particularly relevant in the context of cancer therapy and antibiotic development.

Case Studies

Several studies have examined the biological activity of boronic acids:

  • Study on Anticancer Effects : A systematic investigation into various boronic acid derivatives revealed that those with specific substituents (like cyano groups) exhibited enhanced cytotoxicity against cancer cells compared to their simpler counterparts .
  • Evaluation of Antibacterial Properties : Research demonstrated that certain boronic acids could effectively inhibit resistant strains of bacteria, highlighting their potential as novel antimicrobial agents .

Q & A

Q. What are the recommended synthetic routes for {3-[(1E)-2-cyanoeth-1-en-1-yl]phenyl}boronic acid, and what methodological challenges arise during its preparation?

Answer: Synthesis typically involves palladium-catalyzed cross-coupling reactions, leveraging boronic acid's reactivity in Suzuki-Miyaura couplings. For example, analogous compounds like ortho-formyl phenyl boronic acid undergo regioselective decarbonylation with nitriles under palladium catalysis . Key challenges include:

  • Oxidative addition efficiency : Electron-deficient nitriles may slow reaction rates, requiring optimized catalyst loading (e.g., Pd(PPh₃)₄) and temperature control .
  • Purification : Boronic acids often form boroxins (cyclic anhydrides) during synthesis, necessitating inert atmospheres and low-temperature chromatography to prevent degradation .

Q. How can researchers validate the purity of {3-[(1E)-2-cyanoeth-1-en-1-yl]phenyl}boronic acid, and what analytical techniques are most reliable?

Answer: Validation requires a combination of techniques:

  • LC-MS/MS : Highly sensitive for detecting trace impurities (e.g., residual boronic acid byproducts at <1 ppm), validated per ICH guidelines for linearity, accuracy, and robustness .
  • ¹¹B NMR : Confirms boronic acid integrity and identifies boroxin formation .
  • Potentiometric titration : Quantifies binding constants with diols to assess functional group activity, though steric/electronic effects may complicate interpretation .

Q. What are the primary reaction pathways for this boronic acid in organic synthesis?

Answer: The compound participates in:

  • Suzuki-Miyaura couplings : Forms biaryl structures with aryl halides using Pd catalysts (e.g., Pd(dppf)Cl₂) in THF/water mixtures .
  • Reversible diol complexation : Binds to vicinal diols (e.g., saccharides) at physiological pH, enabling applications in sensor development or targeted drug delivery .
  • Oxidation : Converts to phenols under mild oxidative conditions (e.g., H₂O₂/NaOH), though overoxidation must be monitored .

Advanced Research Questions

Q. How does the stereoelectronic profile of {3-[(1E)-2-cyanoeth-1-en-1-yl]phenyl}boronic acid influence its reactivity in cross-coupling reactions?

Answer:

  • Electronic effects : The cyano group withdraws electron density, potentially stabilizing the boronate intermediate during transmetallation. However, shows that electronic effects on phenyl boronic acids minimally impact diol binding, suggesting steric factors dominate in certain reactions .
  • Regioselectivity : The E-configuration of the cyanoethenyl group directs coupling to sterically accessible positions. Computational modeling (e.g., DFT using B3LYP functionals) can predict transition-state geometries and optimize catalyst selection .

Q. How can researchers resolve contradictions between computational predictions and experimental data regarding this compound's binding affinity?

Answer:

  • Case study : If DFT calculations (e.g., using exact-exchange functionals) predict strong binding to a target protein, but experimental assays show weak affinity:
    • Re-evaluate solvation effects : Include explicit solvent molecules in simulations to account for hydrophobic interactions .
    • Assess steric clashes : X-ray crystallography or molecular docking (e.g., SHELX-refined structures) may reveal unfavorable binding site geometries .
    • Validate assay conditions : Ensure pH aligns with the boronic acid's pKa (~8.5–9.5) to maintain its reactive tetrahedral form .

Q. What strategies mitigate instability of {3-[(1E)-2-cyanoeth-1-en-1-yl]phenyl}boronic acid in aqueous or oxidative environments?

Answer:

  • Stabilization methods :
    • Lyophilization : Store as a freeze-dried solid under argon to prevent boroxin formation .
    • Buffered solutions : Use pH 7–8.5 to balance reactivity and stability; avoid strong oxidizers unless reaction conditions are tightly controlled .
    • Co-solvents : Add DMSO or DMF to enhance solubility and reduce hydrolysis .

Q. How can researchers leverage this boronic acid in selective biological targeting, and what methodological pitfalls exist?

Answer:

  • Applications :
    • Enzyme inhibition : The boronic acid group forms reversible covalent bonds with catalytic serine residues (e.g., proteases), validated via kinetic assays and X-ray crystallography .
  • Pitfalls :
    • Off-target binding : Screen against homologs (e.g., using SPR or ITC) to confirm selectivity .
    • Cellular uptake : Modify lipophilicity via prodrug strategies (e.g., esterification) to enhance membrane permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.